molecular formula C5H6F2N2O B13558889 3-(2,2-difluoroethoxy)-1H-pyrazole

3-(2,2-difluoroethoxy)-1H-pyrazole

Cat. No.: B13558889
M. Wt: 148.11 g/mol
InChI Key: MMKWGHKFKGBJRZ-UHFFFAOYSA-N
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Description

3-(2,2-difluoroethoxy)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,2-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under specific conditions. One common method involves the use of a base to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on the pyrazole ring. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoroethoxy)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

3-(2,2-difluoroethoxy)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2,2-difluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-difluoroethoxy)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the difluoroethoxy group. This imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

Molecular Formula

C5H6F2N2O

Molecular Weight

148.11 g/mol

IUPAC Name

5-(2,2-difluoroethoxy)-1H-pyrazole

InChI

InChI=1S/C5H6F2N2O/c6-4(7)3-10-5-1-2-8-9-5/h1-2,4H,3H2,(H,8,9)

InChI Key

MMKWGHKFKGBJRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)OCC(F)F

Origin of Product

United States

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